molecular formula C18H23N3O4 B2508271 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1251552-98-3

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No. B2508271
M. Wt: 345.399
InChI Key: YXABSJDOSRENRX-UHFFFAOYSA-N
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Description

The compound N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic molecule that may be synthesized through a series of chemical reactions involving cyclopropyl and phenylamine derivatives. While the specific compound is not directly mentioned in the provided papers, the methodologies and reactions described could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored through novel synthetic approaches. For instance, a one-pot synthetic method has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves the Meinwald rearrangement and a new rearrangement sequence . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide would likely feature a cyclopropyl group linked to a hydroxymethyl moiety, as well as an oxalamide group connected to a phenyl ring with a 2-oxopiperidin substituent. The stability and reactivity of such a cyclopropyl-containing compound could be informed by studies on N-cyclopropyl-N-phenylamine derivatives, which have been found to undergo radical ring-opening under aerobic conditions .

Chemical Reactions Analysis

The chemical reactivity of the compound could involve radical ring-opening reactions, as observed with N-cyclopropyl-N-phenylamine derivatives . These reactions could be catalyzed by single-electron oxidizing agents or hydrogen-abstracting agents, leading to the formation of oxygen adducts. Such reactions could be relevant to the functionalization or further transformation of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the bond lengths and structural characteristics of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide and its reaction products with ruthenium(III) chloride have been characterized, indicating how heteroatom-containing compounds might interact with metals and undergo changes in oxidation state . These findings could be extrapolated to predict the behavior of the oxalamide compound under various conditions.

Scientific Research Applications

Polyamine Analogue-induced Programmed Cell Death

Polyamine analogues, including structures similar to the compound , have been studied for their role in inducing programmed cell death (PCD) in cancer cells. These compounds can selectively induce cytotoxic activity in specific cell types, potentially due to oxidative stress resulting from the production of H2O2. This mechanism suggests a possible application in developing new antineoplastic agents (Ha et al., 1997).

Receptor Ligand Activity

Compounds structurally related to N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide have been explored for their receptor ligand activity, particularly in binding to sigma receptors. These receptors are involved in several neurological processes, and ligands with high affinity and selectivity could have implications in neurological research and drug development (Prezzavento et al., 2007).

Antifungal, Antibacterial, and Anticancer Activities

Research into compounds with similar structural motifs has uncovered potential antifungal, antibacterial, and anticancer activities. For instance, pyrazole derivatives have been identified with pharmacophore sites for these activities, suggesting a broader application in developing treatments for various diseases (Titi et al., 2020).

Oxidative Stress and Free Radical Studies

The study of stable free radicals, including those related to the compound of interest, provides insights into the mechanisms of oxidative stress and its implications in cellular damage and aging. Understanding these processes at the molecular level can contribute to the development of antioxidants and therapeutic agents targeting oxidative stress-related diseases (Yoshioka et al., 1971).

Glycolic Acid Oxidase Inhibition

Research into inhibitors of glycolic acid oxidase, with studies on derivatives including 3-hydroxy-1H-pyrrole-2,5-dione, provides a foundation for developing treatments for disorders like Primary Hyperoxaluria Type 1. These inhibitors can potentially reduce the production of oxalate, a compound that contributes to kidney stone formation and renal failure (Rooney et al., 1983).

Electrochemical Properties and Electrocatalytic Reactions

N-Oxyl compounds, including those related to N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, play a significant role in catalysis and electrochemical reactions. Their electrochemical properties enable the development of novel electrosynthetic methods and provide insights into their catalytic mechanisms (Nutting et al., 2018).

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-12-18(7-8-18)11-19-16(24)17(25)20-13-4-3-5-14(10-13)21-9-2-1-6-15(21)23/h3-5,10,22H,1-2,6-9,11-12H2,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXABSJDOSRENRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

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